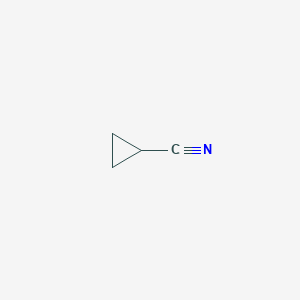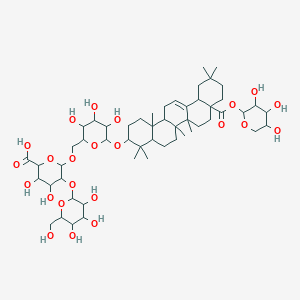
Pseudo-ginsenoside-RI3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudo-ginsenoside-RI3 is a type of ginsenoside, a class of natural product steroid glycosides and triterpene saponins . Ginsenosides are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine . Pseudo-ginsenoside-RI3 contains 160 atoms in total, including 84 Hydrogen atoms, 53 Carbon atoms, and 23 Oxygen atoms .
Molecular Structure Analysis
Ginsenosides, including Pseudo-ginsenoside-RI3, have a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .
Chemical Reactions Analysis
Ginsenosides, including Pseudo-ginsenoside-RI3, are key active components responsible for the medicinal properties of ginseng . They are involved in various chemical reactions, including redox processes that frequently pass through intermediates with short life-times . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .
Physical And Chemical Properties Analysis
Ginsenosides, including Pseudo-ginsenoside-RI3, have physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo . The diversity of physical structures and chemical properties of rare ginsenosides leads to different pharmacological effects .
科学的研究の応用
Novel Triterpenoid Saponin Characterization
Pseudo-ginsenoside-RI3, identified as a novel triterpenoid saponin, was isolated from Panax pseudo-ginseng. It has been characterized by physicochemical methods, revealing its complex structure and establishing it as a significant compound in pharmacological research (Shukla, Thakur, & Pachaly, 1992).
Apoptosis Induction in Cancer Cells
Pseudo-ginsenoside-RI3 has been shown to have a pro-apoptotic effect in various cancer cells. Studies have demonstrated its ability to induce apoptosis in lung adenocarcinoma A549 cells through the Ras/Raf/ERK/p53 pathway (Wang et al., 2018). Additionally, it has been observed to induce protective autophagy in hepatocellular carcinoma HepG2 cells, suggesting its potential as a therapeutic agent in cancer treatment (Zhang et al., 2021).
Anti-Proliferative Effects
Research has also highlighted the anti-proliferative effects of ginsenoside derivatives on human prostate cancer cell lines. These studies contribute to understanding the broader implications of pseudo-ginsenosides in cancer therapy (Liu, Xu, & Che, 2000).
Therapeutic Potential in Cardiovascular Diseases
Ginsenosides, including pseudo-ginsenoside-RI3, have shown potential benefits in the treatment of cardiovascular diseases. Studies have explored their effects on heart disease through various mechanisms, including antioxidation, vasomotor regulation, and improving lipid profiles (Lee & Kim, 2014).
Neuroprotective Effects
Pseudo-ginsenosides have been associated with neuroprotective properties, particularly in the context of cerebral ischemia and other neurological disorders. These effects are linked to pathways like antioxidation and autophagy regulation (Liu et al., 2017).
Antidepressant Activity
Studies have also indicated the potential antidepressant activity of pseudo-ginsenosides. This includes effects on depression-like behavior in animal models, suggesting a role in mental health treatment (Chen et al., 2019).
将来の方向性
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . Furthermore, developing a ginsenoside delivery system for bifunctional drugs or carriers has attracted much attention from researchers .
特性
IUPAC Name |
6-[[6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-(3,4,5-trihydroxyoxan-2-yl)oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-43-37(63)30(56)24(55)20-69-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-44-38(64)34(60)32(58)26(72-44)21-70-46-41(36(62)35(61)40(74-46)42(66)67)75-45-39(65)33(59)31(57)25(19-54)71-45/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZJEHSXUQSQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(CO9)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudo-ginsenoside-RI3 | |
CAS RN |
143114-86-7 |
Source


|
| Record name | Pseudo-ginsenoside-RI3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143114867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

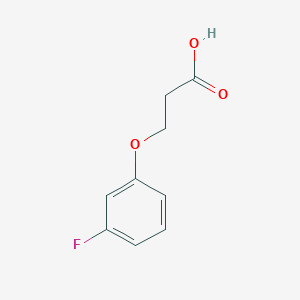
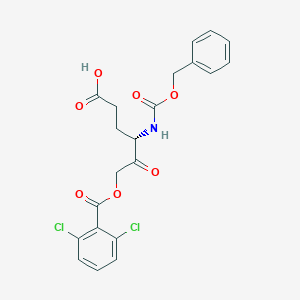


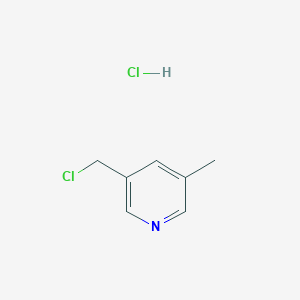
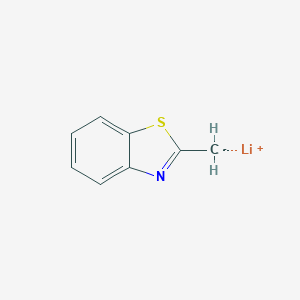
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
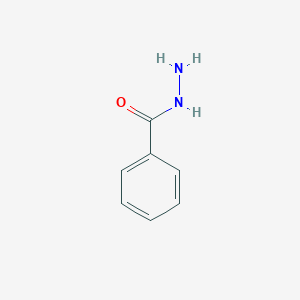
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
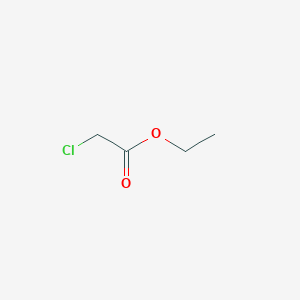
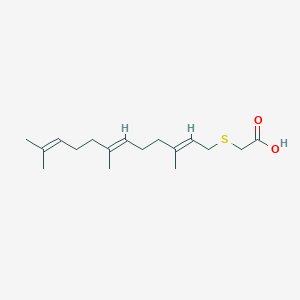
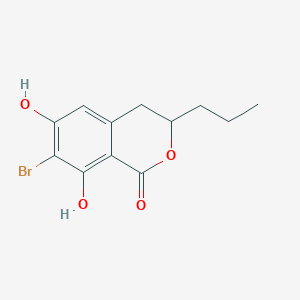
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
